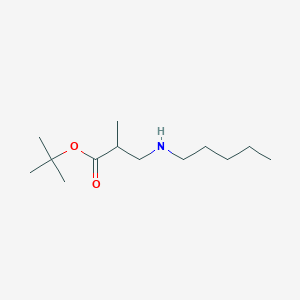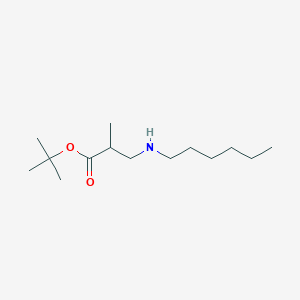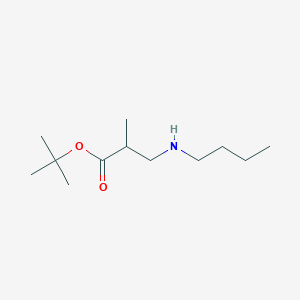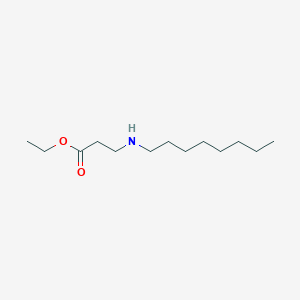![molecular formula C13H27NO3 B6340480 tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221342-33-1](/img/structure/B6340480.png)
tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate, or tert-butyl 3-aminopropionate, is an organic compound belonging to the class of tert-butyl amines. It is a colorless liquid with a strong, pungent odor. This compound has a variety of applications in the fields of organic synthesis and drug development. Its molecular formula is C9H19NO3 and its molecular weight is 205.25 g/mol.
Scientific Research Applications
Tert-butyl 3-aminopropionate has been studied extensively in the fields of organic synthesis and drug development. In particular, it has been used as a building block in the synthesis of various drugs and pharmaceuticals. For example, it has been used in the synthesis of the anti-inflammatory drug celecoxib, the antifungal drug fluconazole, and the antimalarial drug artemether. In addition, it has been used in the synthesis of a variety of peptides and other organic compounds.
Mechanism of Action
Tert-butyl 3-aminopropionate acts as a nucleophile, meaning it can act as a source of electrons in a reaction. In particular, it can react with electrophiles, such as carbonyl compounds, to form amines. This reaction is known as nucleophilic addition-elimination.
Biochemical and Physiological Effects
Tert-butyl 3-aminopropionate has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antimalarial properties. In addition, it has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-aminopropionate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to obtain. In addition, it is a relatively stable compound and does not easily decompose. However, it should be handled with caution, as it is a highly flammable liquid and can cause skin and eye irritation.
Future Directions
There are a variety of potential future directions for research into tert-butyl 3-aminopropionate. These include further study of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and pharmaceuticals. In addition, further research into its synthesis and reaction mechanisms could lead to improved methods of production and more efficient use of the compound. Finally, further study of its potential toxicity could lead to improved safety protocols when handling the compound.
Synthesis Methods
Tert-butyl 3-aminopropionate is produced by a two-step reaction process. The first step involves the reaction of tert-butanol with acrylonitrile to form tert-butyl cyanide. The second step involves the reaction of tert-butyl cyanide with propionic acid to form tert-butyl 3-aminopropionate.
properties
IUPAC Name |
tert-butyl 3-(3-propan-2-yloxypropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-11(2)16-10-6-8-14-9-7-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTASNNLEGQWGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)